N-Cyclopropylazetidine-3-sulfonamide;hydrochloride chemical properties and structure
N-Cyclopropylazetidine-3-sulfonamide;hydrochloride chemical properties and structure
An In-Depth Technical Guide to N-Cyclopropylazetidine-3-sulfonamide Hydrochloride: Structure, Properties, and Synthetic Strategy
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry. This technical guide provides a comprehensive analysis of its core chemical properties, structural attributes, and strategic applications in drug discovery. The molecule uniquely integrates three privileged structural motifs: a strained azetidine ring, a conformationally rigid cyclopropyl group, and a versatile sulfonamide linker. This combination imparts a compelling profile of three-dimensional complexity, metabolic stability, and synthetic tractability. We will dissect the role of each component, present a logical synthetic pathway, and explore its potential as a scaffold for developing next-generation therapeutics in areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.
Chemical Identity and Physicochemical Properties
The fundamental properties of N-Cyclopropylazetidine-3-sulfonamide and its hydrochloride salt are summarized below. While extensive experimental data for this specific compound is not widely published, the provided information is based on its chemical structure and data from commercial suppliers.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Compound Name | N-Cyclopropylazetidine-3-sulfonamide | N-Cyclopropylazetidine-3-sulfonamide hydrochloride | [1] |
| CAS Number | 1542590-72-6 | 2375273-95-1 | [1] |
| Molecular Formula | C₆H₁₂N₂O₂S | C₆H₁₃ClN₂O₂S | [1] |
| Molecular Weight | 176.24 g/mol | 212.70 g/mol | [1] |
| SMILES Code | O=S(C1CNC1)(NC2CC2)=O | C1C(C(N1)S(=O)(=O)NC2CC2)C.[H]Cl | [1] |
| Appearance | Typically a solid | Typically a solid | N/A |
| Solubility | Expected to be soluble in organic solvents | Expected to have enhanced aqueous solubility | N/A |
| Stability | Generally stable under standard conditions | Generally stable; stored away from strong bases | N/A |
Structural and Mechanistic Analysis: A Trifecta of High-Value Motifs
The therapeutic potential of N-Cyclopropylazetidine-3-sulfonamide hydrochloride is derived from the synergistic interplay of its three core components. The unique stereoelectronic properties of each motif contribute to an overall structure that is highly attractive for engaging with biological targets.
The Azetidine Core: A Scaffold for 3D Diversity
Azetidines, as four-membered nitrogen-containing heterocycles, have become vital building blocks in drug discovery.[2] Their inclusion offers several advantages:
-
Conformational Rigidity: The high ring strain of the azetidine forces substituents into well-defined vectors, reducing the entropic penalty upon binding to a target protein.[2]
-
Improved Physicochemical Properties: Azetidines are sp³-rich, non-aromatic scaffolds that can enhance solubility and metabolic stability compared to more traditional, flatter aromatic rings.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic profiles.[2]
-
Novel Chemical Space: They provide a distinct three-dimensional architecture that allows for the exploration of binding pockets that are inaccessible to conventional planar molecules.[3]
The Cyclopropyl Moiety: The "Metabolic Shield" and "Conformational Clamp"
The cyclopropyl group is a powerful tool in medicinal chemistry, transitioning from a chemical curiosity to a strategic element in drug design.[4] Its value stems from its unique electronic structure and steric profile:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are significantly shorter and stronger than those in standard alkyl chains.[5] This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[4] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl group is a proven strategy to extend a drug's half-life.[4]
-
Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring can act as a "conformational clamp," locking flexible side chains into a bioactive conformation.[6] This pre-organization enhances binding affinity for a biological target by minimizing the entropic cost of binding.[6][7]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for gem-dimethyl groups or vinyl moieties, allowing for fine-tuning of a compound's lipophilicity and absorption, distribution, metabolism, and excretion (ADME) properties.[4]
The Sulfonamide Linker: A Privileged Pharmacophore
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[8] It is far more than a simple linker:
-
Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling strong and specific interactions with protein active sites.
-
Broad Biological Activity: Sulfonamide-containing molecules have demonstrated a remarkable range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, anticancer, and antidiabetic properties.[9][10][11]
-
Synthetic Versatility: Sulfonamides are readily synthesized, typically through the reaction of a sulfonyl chloride with an amine, making them ideal for building diverse chemical libraries for screening.[12][13]
Caption: Logical contributions of structural motifs to the compound's properties.
Synthesis and Derivatization Strategy
The synthesis of N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a multi-step process that relies on established and robust chemical transformations. The general strategy involves the formation of the key sulfonamide bond, followed by deprotection and salt formation. This approach also allows for significant diversification, enabling the creation of analog libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for N-Cyclopropylazetidine-3-sulfonamide HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a representative, self-validating synthesis based on common laboratory procedures for sulfonamide formation and amine deprotection.
Step 1: Synthesis of N-Boc-azetidine-3-sulfonyl chloride
-
To a stirred solution of N-Boc-azetidine in a suitable solvent (e.g., acetonitrile), add a chlorosulfonating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction is monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water/ice, and the product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonyl chloride intermediate, which is often used immediately in the next step.
Step 2: Sulfonamide Bond Formation
-
The crude N-Boc-azetidine-3-sulfonyl chloride is dissolved in a polar aprotic solvent like dichloromethane (DCM).
-
To this solution, add cyclopropylamine, followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
The reaction is stirred at room temperature until completion is confirmed by LC-MS.
-
The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried, filtered, and concentrated. The resulting crude product can be purified by column chromatography to yield pure N-Boc-N-cyclopropylazetidine-3-sulfonamide.
Step 3: Boc-Deprotection and Hydrochloride Salt Formation
-
The purified, Boc-protected sulfonamide is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
A solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl bubbled through ether) is added in excess.
-
The reaction is stirred at room temperature. The hydrochloride salt, being insoluble in the nonpolar solvent, will typically precipitate out of the solution.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, N-Cyclopropylazetidine-3-sulfonamide hydrochloride, as a stable solid.
Prospective Applications in Drug Discovery
The unique structural combination of N-Cyclopropylazetidine-3-sulfonamide hydrochloride makes it a highly versatile scaffold for targeting a wide range of biological systems. While specific activity for this compound is not documented, its substructures are prevalent in numerous potent and selective inhibitors.
-
Oncology: The azetidine-sulfonamide framework is present in inhibitors of key cancer targets. For example, related (R)-azetidine-2-carboxamide analogs have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer cell signaling.[14] The addition of the cyclopropyl group could further enhance potency and improve the metabolic profile of such inhibitors.
-
Infectious Diseases: Sulfonamides are classic antibacterial agents.[15] Novel derivatives containing azetidine and cyclopropyl groups could be explored to overcome resistance mechanisms or to target different bacterial enzymes. Substituted phenyl azetidin-2-one sulfonyl derivatives have demonstrated significant in-vitro antibacterial and antifungal activity.[14][16]
-
Central Nervous System (CNS) Disorders: The conformational rigidity and sp³-rich character imparted by the azetidine and cyclopropyl groups are highly desirable for CNS drug candidates, as they can lead to improved blood-brain barrier permeability and target selectivity. Azetidine derivatives have been investigated as CNS stimulants and for their potential in treating neurodegenerative diseases.[2][17]
-
Inflammation and Metabolic Diseases: Cyclic sulfonamides and their derivatives have been identified as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in diabetes.[18] The sulfonamide moiety is also central to COX-2 inhibitors used as anti-inflammatory agents.[10]
Conclusion
N-Cyclopropylazetidine-3-sulfonamide hydrochloride represents a confluence of strategically important motifs in modern drug design. It combines the conformational constraint of the azetidine ring, the metabolic robustness of the cyclopropyl group, and the proven pharmacophoric utility of the sulfonamide linker. Its logical and scalable synthesis allows for extensive derivatization, making it an exemplary building block for generating focused chemical libraries. For researchers and drug development professionals, this compound serves as a high-potential starting point for creating novel, potent, and selective small-molecule therapeutics with optimized pharmacokinetic properties.
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